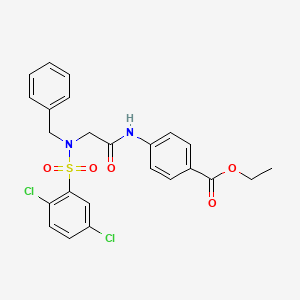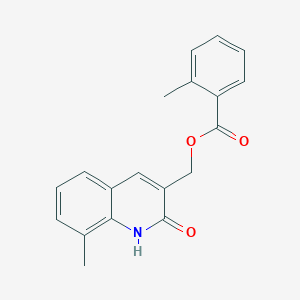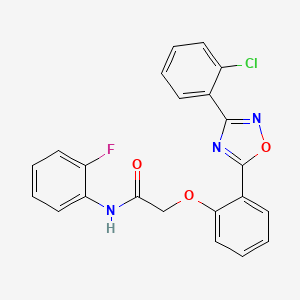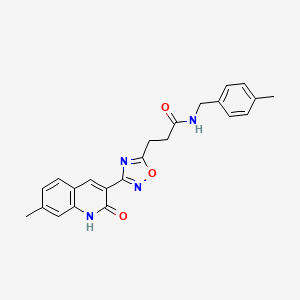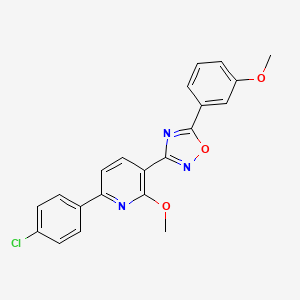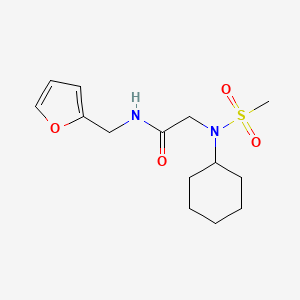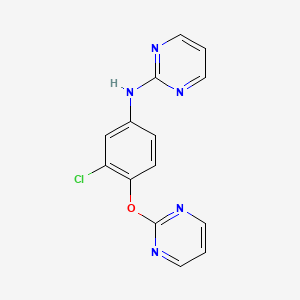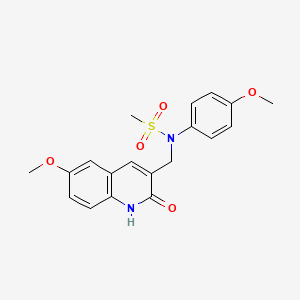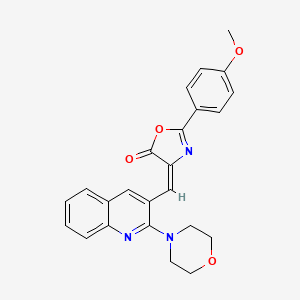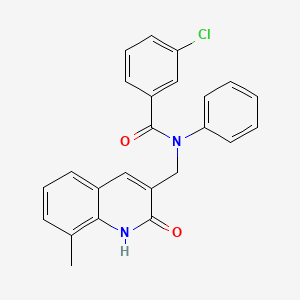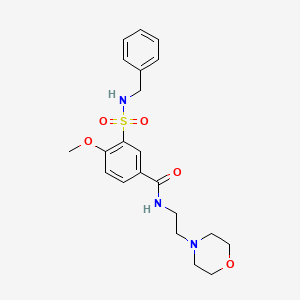
3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide, also known as DMSB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMSB belongs to the family of sulfonamide compounds, which have been extensively studied for their pharmacological properties.
作用机制
The mechanism of action of 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide is not fully understood, but studies have suggested that it acts by inhibiting various cellular pathways involved in cancer cell proliferation, inflammation, and neurodegeneration. 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. Additionally, 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. Studies have found that 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in inflammation. Furthermore, 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
实验室实验的优点和局限性
One advantage of using 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide has been extensively studied for its pharmacological properties, which makes it a well-characterized compound. However, one limitation of using 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide. One area of interest is the development of 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide derivatives with improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide and its potential therapeutic applications in various diseases. Furthermore, studies are needed to investigate the safety and toxicity of 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide in vivo. Overall, 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide has the potential to be a valuable therapeutic agent for the treatment of various diseases, and further research is needed to fully explore its pharmacological properties.
合成方法
The synthesis of 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide involves the reaction of 3-amino-4-methoxybenzoic acid with diethyl sulfamoyl chloride and 2-methylphenylamine. The reaction is carried out in the presence of a base such as triethylamine and a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is purified by column chromatography to obtain pure 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide.
科学研究应用
3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Studies have shown that 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide exhibits anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, 3-(diethylsulfamoyl)-4-methoxy-N-(2-methylphenyl)benzamide has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
3-(benzylsulfamoyl)-4-methoxy-N-(2-morpholin-4-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-28-19-8-7-18(21(25)22-9-10-24-11-13-29-14-12-24)15-20(19)30(26,27)23-16-17-5-3-2-4-6-17/h2-8,15,23H,9-14,16H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJILOSCEFPJID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN2CCOCC2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfamoyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


